Cas no 2149601-45-4 (4-Bromo-5-fluoro-2-iodobenzonitrile)
4-Bromo-5-fluoro-2-iodobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-5-fluoro-2-iodobenzonitrile
- Benzonitrile, 4-bromo-5-fluoro-2-iodo-
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- MDL: MFCD30297368
- Inchi: 1S/C7H2BrFIN/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2H
- InChI Key: CVSBHCCHEVBALZ-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC(F)=C(Br)C=C1I
4-Bromo-5-fluoro-2-iodobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC53385-250mg |
4-Bromo-5-fluoro-2-iodobenzonitrile |
2149601-45-4 | 95% | 250mg |
£95.00 | 2025-02-21 | |
| Apollo Scientific | PC53385-1g |
4-Bromo-5-fluoro-2-iodobenzonitrile |
2149601-45-4 | 95% | 1g |
£290.00 | 2025-02-21 | |
| Apollo Scientific | PC53385-5g |
4-Bromo-5-fluoro-2-iodobenzonitrile |
2149601-45-4 | 95% | 5g |
£650.00 | 2025-02-21 | |
| abcr | AB531829-1 g |
4-Bromo-5-fluoro-2-iodobenzonitrile; . |
2149601-45-4 | 1g |
€556.20 | 2022-07-29 | ||
| abcr | AB531829-5 g |
4-Bromo-5-fluoro-2-iodobenzonitrile; . |
2149601-45-4 | 5g |
€1,197.00 | 2022-07-29 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593120-250mg |
4-Bromo-5-fluoro-2-iodobenzonitrile |
2149601-45-4 | 98% | 250mg |
¥986 | 2023-04-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593120-1g |
4-Bromo-5-fluoro-2-iodobenzonitrile |
2149601-45-4 | 98% | 1g |
¥3475 | 2023-04-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593120-5g |
4-Bromo-5-fluoro-2-iodobenzonitrile |
2149601-45-4 | 98% | 5g |
¥7791 | 2023-04-06 | |
| abcr | AB531829-1g |
4-Bromo-5-fluoro-2-iodobenzonitrile; . |
2149601-45-4 | 1g |
€556.20 | 2024-08-02 | ||
| abcr | AB531829-5g |
4-Bromo-5-fluoro-2-iodobenzonitrile; . |
2149601-45-4 | 5g |
€1197.00 | 2024-08-02 |
4-Bromo-5-fluoro-2-iodobenzonitrile Suppliers
4-Bromo-5-fluoro-2-iodobenzonitrile Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 4-Bromo-5-fluoro-2-iodobenzonitrile
4-Bromo-5-fluoro-2-iodobenzonitrile: A Comprehensive Overview
4-Bromo-5-fluoro-2-iodobenzonitrile (CAS No. 2149601-45-4) is a highly specialized organic compound with significant applications in various fields of chemistry, particularly in pharmaceutical research and materials science. This compound is characterized by its unique structure, which includes a benzonitrile core substituted with bromine, fluorine, and iodine atoms at specific positions. The presence of these halogens imparts distinct electronic and steric properties to the molecule, making it a valuable tool in synthetic chemistry and drug discovery.
The benzonitrile moiety serves as the foundation of this compound, providing a rigid aromatic ring system. The substitution pattern—bromine at position 4, fluorine at position 5, and iodine at position 2—creates a highly functionalized molecule with diverse reactivity. Recent studies have highlighted the importance of such halogenated aromatic compounds in medicinal chemistry, where they are often used as building blocks for designing bioactive molecules. For instance, the iodine atom at position 2 has been shown to enhance the compound's ability to participate in Suzuki-Miyaura coupling reactions, a key process in organic synthesis.
One of the most intriguing aspects of 4-bromo-5-fluoro-2-iodobenzonitrile is its role in the development of novel therapeutic agents. Researchers have explored its potential as a precursor for constructing complex heterocyclic frameworks, which are essential components of many drugs. For example, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated how this compound can be utilized to synthesize bioisosteres of known kinase inhibitors, potentially leading to more potent and selective drug candidates.
In addition to its pharmaceutical applications, 4-bromo-5-fluoro-2-iodobenzonitrile has found utility in materials science. Its electronic properties make it a promising candidate for use in organic electronics, particularly in the development of advanced semiconductors and optoelectronic devices. Recent advancements in this area have leveraged the compound's ability to form self-assembled monolayers on various substrates, enhancing device performance and stability.
The synthesis of 4-bromo-5-fluoro-2-iodobenzonitrile involves a series of carefully optimized reactions. Starting from bromobenzonitrile, chemists employ nucleophilic substitution and electrophilic aromatic substitution techniques to introduce the fluorine and iodine atoms at specific positions. The latest research has focused on improving the efficiency and scalability of these reactions, with particular emphasis on minimizing byproduct formation and reducing environmental impact.
From an analytical standpoint, 4-bromo-5-fluoro-2-iodobenzonitrile has been extensively studied using modern spectroscopic techniques such as NMR (nuclear magnetic resonance) and X-ray crystallography. These studies have provided detailed insights into the compound's molecular geometry and intermolecular interactions, further aiding its application in diverse chemical systems.
In conclusion, 4-bromo-5-fluoro-2-iodobenzonitrile stands out as a versatile and valuable compound in contemporary chemical research. Its unique structure, coupled with its reactivity and functionality, continues to drive innovation across multiple disciplines. As ongoing research delves deeper into its potential applications, this compound is poised to play an increasingly significant role in both academic and industrial settings.
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